molecular formula C9H5Cl2N3O3 B1393474 5-(Dichloromethyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole CAS No. 905107-54-2

5-(Dichloromethyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole

Cat. No. B1393474
M. Wt: 274.06 g/mol
InChI Key: JYOMJJFPJLSWKA-UHFFFAOYSA-N
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Description

5-(Dichloromethyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole, also known as DCNP, is an organic compound with a wide range of applications in scientific research. It is a type of heterocyclic compound, which is a ring-shaped molecule composed of at least two different elements. DCNP is used in various fields of research, including medicinal chemistry, biochemistry, and pharmaceutical sciences. Its structure and properties make it an ideal compound for use in laboratory experiments.

Scientific Research Applications

Discovery of Long-Acting, Peripherally Selective Inhibitor A novel nitrocatechol-substituted heterocycle, designed and evaluated for its ability to inhibit catechol-O-methyltransferase (COMT), showed promising results with activity comparable to entacapone and lower toxicity. This compound, identified as a long-acting, purely peripheral inhibitor, is under clinical evaluation as an adjunct to L-Dopa therapy for Parkinson's disease (Kiss et al., 2010).

Structural Analysis

Crystal Structure Analysis The structure of a related compound, 5-(2,4-Dichlorophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole, was analyzed through crystallography, revealing specific dihedral angles and hydrogen bonds. This offers insights into the compound's molecular structure, which could be useful for further research and application development (Fun et al., 2010).

Chemical Reactivity and Applications

Synthesis of Difluoromethylene-containing Compounds The reactivity of 5-(Difluoroiodomethyl)-3-phenyl-1,2,4-oxadiazole with various unsaturated compounds in the presence of sodium dithionite and sodium hydrogen carbonate was studied, leading to the production of various difluoromethylenated 1,2,4-oxadiazole-containing compounds. This demonstrates the potential for chemical modifications and the generation of compounds with varied properties (Yang et al., 2007).

Selective Reduction for Synthesis of Aminophenyl-Oxadiazoles A method for selective reduction of the nitro group in 5-alkenyl-3-(nitrophenyl)-1,2,4-oxadiazoles to synthesize (5-alkenyl-1,2,4-oxadiazol-3-yl)anilines was developed. These amines are highlighted as promising monomers for oxidative and radical polymerizations, indicating potential applications in polymer science (Tarasenko et al., 2017).

Corrosion Inhibition

Inhibition of Mild Steel Corrosion Oxadiazole derivatives were tested for their efficiency in inhibiting mild steel corrosion in hydrochloric acid solution. The study used various techniques, including weight loss measurement, electrochemical impedance spectroscopy, and potentiodynamic polarization, demonstrating significant corrosion inhibition efficiency. This positions oxadiazole derivatives as potential agents for corrosion protection in industrial applications (Kalia et al., 2020).

properties

IUPAC Name

5-(dichloromethyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2N3O3/c10-7(11)9-12-8(13-17-9)5-2-1-3-6(4-5)14(15)16/h1-4,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYOMJJFPJLSWKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NOC(=N2)C(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50674977
Record name 5-(Dichloromethyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50674977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Dichloromethyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole

CAS RN

905107-54-2
Record name 5-(Dichloromethyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50674977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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